N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide
CAS No.: 85031-42-1
Cat. No.: VC3802701
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85031-42-1 |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | N-benzyl-N-(cyclohexen-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H19NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-10H,3,6-7,11-12H2,1H3 |
| Standard InChI Key | OVAGHKXCGNORSW-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2 |
| Canonical SMILES | CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2 |
Introduction
Structural and Molecular Characteristics
N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide (C₁₅H₁₉NO, MW: 229.32 g/mol) features a planar acetamide group (-N-C(=O)-CH₃) linked to a benzyl (C₆H₅CH₂-) and a cyclohex-1-en-1-yl group. The cyclohexene ring introduces partial unsaturation, enabling π-π interactions and influencing stereoelectronic properties . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.09 g/cm³ | |
| Boiling Point | 499.3°C at 760 mmHg | |
| Refractive Index | 1.561 | |
| Flash Point | 255.8°C | |
| Vapor Pressure | 4.19E-10 mmHg at 25°C |
The molecule adopts a twisted conformation due to steric hindrance between the benzyl and cyclohexenyl groups, as evidenced by NMR studies showing distinct rotamer populations .
Synthesis and Optimization
Radical Cyclization Approaches
N-Allyl-N-(2-halobenzyl)acetamides undergo photostimulated 6-exo or 7-endo radical cyclization in liquid ammonia with nucleophiles (e.g., Me₃Sn⁻, Ph₂P⁻), yielding tetrahydroisoquinolines and benzazepines. For example, irradiation of N-allyl-N-(2-chlorobenzyl)acetamide with Me₃Sn⁻ produces N-benzyl-N-(6-(trimethylstannyl)cyclohex-2-en-1-yl)acetamide in 30% yield .
Electrophilic Functionalization
Electrochemical bromination of enamides using NaBr in DMF enables selective β-bromination. This method achieves >75% yields for derivatives like N-benzyl-N-(1-phenyltridec-1-en-1-yl)acetamide .
Metathesis Strategies
Ring-closing metathesis (RCM) of diallyl acetamides catalyzed by Grubbs II generates cyclohexenyl frameworks. For instance, N-benzyl-2,2,2-tribromo-N-(cyclohex-2-en-1-yl)acetamide is synthesized via RCM in 89% yield .
Chemical Reactivity and Applications
Tandem Cyclization-SRN1 Reactions
The cyclohexenyl moiety facilitates tandem cyclization-SRN1 reactions, producing bioactive alkaloid analogs. For example, 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit antitumor and anti-HIV activities .
Atropisomerism and Rotational Barriers
The N–C(cyclohexenyl) bond exhibits rotational barriers (ΔG‡ = 20–31 kcal/mol), enabling isolation of atropisomers. Tertiary enamides with four substituents display half-lives up to 99 years at 298 K, making them valuable chiral building blocks .
Pharmaceutical Intermediates
This compound serves as a precursor to lacosamide, an anticonvulsant. The synthetic route involves:
-
Bromination of N-benzyl-N-(cyclohex-1-en-1-yl)acetamide
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Azide substitution and hydrogenation to form 2-amino-N-benzyl-3-hydroxypropanamide
Biological Activity
Acetylcholinesterase (AChE) Inhibition
Coumarin-thiazole derivatives incorporating this scaffold show nanomolar AChE inhibition (e.g., 6c, IC₅₀ = 43 nM). Kinetic studies confirm mixed-type inhibition, with the cyclohexenyl group enhancing binding to the catalytic triad .
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